Fenspiride-d5 N-Oxide
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Overview
Description
Fenspiride-d5 N-Oxide is a deuterium-labeled form of Fenspiride N-Oxide, which is an impurity of Fenspiride. Fenspiride itself is a bronchodilator with anti-inflammatory properties and acts as an α adrenergic and H1 histamine receptor antagonist . The deuterium labeling in this compound is used to study metabolic pathways in vivo safely .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Fenspiride-d5 N-Oxide are not explicitly detailed in available sources. Typically, such compounds are produced in specialized laboratories with capabilities for stable isotope labeling and stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Fenspiride-d5 N-Oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its parent compound, Fenspiride.
Substitution: Various substitution reactions can occur, particularly involving the deuterium atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction would revert it to Fenspiride .
Scientific Research Applications
Fenspiride-d5 N-Oxide has several scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study pathways in vivo due to its stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis.
Industry: Applied in environmental studies as a pollutant standard for detecting air, water, soil, sediment, and food contamination
Mechanism of Action
The mechanism of action of Fenspiride-d5 N-Oxide is similar to that of Fenspiride. It acts as an α adrenergic and H1 histamine receptor antagonist, which helps in bronchodilation and reducing inflammation. The deuterium labeling does not significantly alter the mechanism but allows for detailed metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Fenspiride: The parent compound with similar bronchodilator and anti-inflammatory properties.
Fenspiride N-Oxide: The non-deuterated form of Fenspiride-d5 N-Oxide.
Other Bronchodilators: Compounds like salbutamol and terbutaline, which also act as bronchodilators but through different mechanisms.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for specific metabolic studies that are not possible with non-labeled compounds. This makes it particularly valuable in research settings where understanding metabolic pathways is crucial .
Properties
Molecular Formula |
C15H20N2O3 |
---|---|
Molecular Weight |
281.36 g/mol |
IUPAC Name |
8-oxido-8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D |
InChI Key |
PEYJGEWJSVTMEN-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[N+]2(CCC3(CC2)CNC(=O)O3)[O-])[2H])[2H] |
Canonical SMILES |
C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
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